molecular formula C9H9BO3 B14847320 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Cat. No.: B14847320
M. Wt: 175.98 g/mol
InChI Key: JEHPFHFCQSKDHP-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C9H9BO3 and a molecular weight of 175.98 g/mol . It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale borylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling.

    Carboxylic acids: Formed through oxidation of the aldehyde group.

    Alcohols: Formed through reduction of the aldehyde group.

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is unique due to its combination of an aldehyde group and a boronic ester moiety, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile intermediate in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling .

Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C9H9BO3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7H,4-5H2

InChI Key

JEHPFHFCQSKDHP-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=CC=C2)C=O

Origin of Product

United States

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